5-Bromo-2-(pyrrolidin-1-yl)pyridine
Overview
Description
5-Bromo-2-(pyrrolidin-1-yl)pyridine: is a heterocyclic organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with pyrrolidine, followed by bromination at the 5-position. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(pyrrolidin-1-yl)pyridine can undergo further substitution reactions, particularly at the bromine position, to introduce various functional groups.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams, while reduction reactions can modify the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Reduced forms of the pyridine or pyrrolidine rings.
Scientific Research Applications
Chemistry: 5-Bromo-2-(pyrrolidin-1-yl)pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as antimicrobial or anticancer properties.
Industry: The compound finds applications in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pyridine and pyrrolidine rings may facilitate binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
Comparison: Compared to similar compounds, 5-Bromo-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidine ring, which may confer distinct chemical reactivity and biological activity. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVCTGBLQDZPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585969 | |
Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210963-93-2 | |
Record name | 5-Bromo-2-(1-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210963-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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